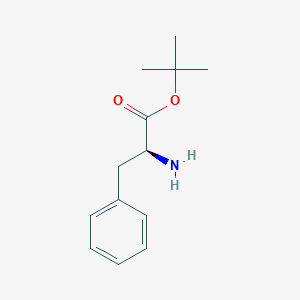

(S)-tert-Butyl 2-amino-3-phenylpropanoate

Vue d'ensemble

Description

(S)-tert-Butyl 2-amino-3-phenylpropanoate is a chiral compound that belongs to the class of amino acid derivatives. It is structurally related to phenylalanine, an essential amino acid. This compound is of significant interest in various

Activité Biologique

- Molecular Weight : Approximately 221.30 g/mol

- Structure : Contains a tert-butyl group, an amino group, and a phenyl group attached to a propanoate backbone.

- Chirality : Exhibits chirality due to the presence of an asymmetric carbon atom.

Synthesis Methods

The synthesis of (S)-tert-Butyl 2-amino-3-phenylpropanoate can be achieved through various methodologies, including:

- Transesterification and Aminolysis : Utilizing phosphorus trichloride (PCl₃) for efficient conversion into esters and amides.

- N-Heterocycle Synthesis : Employed in synthesizing structurally diverse piperidines and pyrrolidines via sulfinimines .

Biological Activity

While specific biological activities of this compound have not been extensively documented, its role as a precursor for bioactive compounds suggests several potential applications:

Pharmacological Applications

- Prodrug Formation : The compound can serve as a prodrug for various pharmaceutical agents, enhancing their bioavailability and stability. For instance, it has been investigated in the context of amino acid carbamates that modulate the pharmacokinetic properties of compounds like resveratrol .

- Amino Acid Derivatives : Its structure allows it to be converted into various amino acid derivatives that exhibit biological activities, such as antibacterial and antifungal properties .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-tert-Butyl 2-amino-3-phenylpropanoate | Similar structure but different stereochemistry | Often used in asymmetric synthesis |

| tert-Butyl 2-amino-3-methylpropanoate | Contains a methyl group instead of a phenyl group | May exhibit different biological activities |

| (S)-tert-Butyl 2-(N-methyl)amino-3-phenylpropanoate | Methyl substitution on the amino group | Potentially alters pharmacokinetic properties |

This table illustrates how variations in structure can influence biological activity and application potential.

Research Insights

- A study demonstrated that the tert-butyl ester group is effective as a protecting group for carboxylic acids during synthesis, showcasing its versatility in organic chemistry .

- Investigations into amino acid derivatives revealed promising antibacterial activities against several strains, indicating that derivatives of this compound could also possess similar properties .

Applications De Recherche Scientifique

Organic Synthesis

(S)-tert-butyl 2-amino-3-phenylpropanoate serves as an important intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, including:

- Oxidation Reactions: Particularly at the amino group.

- Reduction Reactions: Leading to various derivatives.

- Substitution Reactions: Forming different amides and esters.

Pharmaceutical Development

The compound is widely used in pharmaceutical research for several reasons:

- Prodrug Formation: It can enhance the bioavailability and stability of pharmaceutical agents. For instance, it has been investigated for its role in modulating the pharmacokinetic properties of compounds like resveratrol .

- Precursor for Bioactive Compounds: Its structure allows conversion into amino acid derivatives that exhibit biological activities, such as antibacterial and antifungal properties .

Biological Studies

This compound is utilized in biological studies to explore amino acid derivatives' roles and their interactions within biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active derivatives.

Case Studies

- Antibacterial Activity Investigation : A study demonstrated that derivatives of this compound exhibited promising antibacterial activities against various strains, indicating its potential for developing new antimicrobial agents .

- Pharmacokinetic Modulation : Research has shown that this compound can be utilized to enhance the pharmacokinetic properties of certain drugs by acting as a prodrug.

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOISWWBTZMFUEL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426131 | |

| Record name | L-phenylalanine tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-17-2 | |

| Record name | L-phenylalanine tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-amino-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.